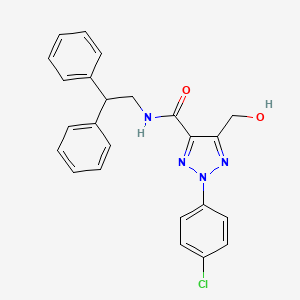
2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chlorophenyl group, often using a palladium-catalyzed coupling reaction.
Addition of the Diphenylethyl Group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential as an anti-cancer agent.
- Investigated for its use in the treatment of fungal infections.
Industry
- Used in the development of new materials with specific properties.
- Studied for its potential use in agricultural chemicals.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.
類似化合物との比較
Similar Compounds
- 1,2,3-Triazole derivatives with different substituents.
- Other chlorophenyl-containing compounds.
- Diphenylethyl derivatives.
Uniqueness
- The combination of the triazole ring with the chlorophenyl and diphenylethyl groups provides unique chemical and biological properties.
- The hydroxymethyl group adds additional reactivity and potential for further functionalization.
特性
分子式 |
C24H21ClN4O2 |
|---|---|
分子量 |
432.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C24H21ClN4O2/c25-19-11-13-20(14-12-19)29-27-22(16-30)23(28-29)24(31)26-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21,30H,15-16H2,(H,26,31) |
InChIキー |
ISVPKYGREOAZAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















